Product packaging for 1-[(Dibenzylamino)methyl]naphthalen-2-ol(Cat. No.:CAS No. 6341-75-9)

1-[(Dibenzylamino)methyl]naphthalen-2-ol

Cat. No.: B5100655
CAS No.: 6341-75-9
M. Wt: 353.5 g/mol
InChI Key: ZNOUJAYGYAPHSK-UHFFFAOYSA-N
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Description

1-[(Dibenzylamino)methyl]naphthalen-2-ol is a chemical compound with the CAS registry number 6341-75-9 and the molecular formula C25H23NO . It belongs to a class of naphthalen-2-ol derivatives, which are structures of significant interest in organic and medicinal chemistry research . Compounds based on the naphthalen-2-ol scaffold are frequently investigated for their potential biological activities and as key intermediates in synthetic chemistry . The presence of the dibenzylamino group in this particular molecule makes it a valuable intermediate for further chemical modifications, such as in the synthesis of more complex amine derivatives. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO B5100655 1-[(Dibenzylamino)methyl]naphthalen-2-ol CAS No. 6341-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(dibenzylamino)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c27-25-16-15-22-13-7-8-14-23(22)24(25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16,27H,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOUJAYGYAPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286991
Record name 1-[(dibenzylamino)methyl]-2-naphthol
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URL https://comptox.epa.gov/dashboard/DTXSID30286991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-75-9
Record name NSC48502
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(dibenzylamino)methyl]-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Dibenzylamino Methyl Naphthalen 2 Ol

Historical Development of Synthetic Routes for Amino-Naphthol Derivatives

The foundation for the synthesis of 1-[(dibenzylamino)methyl]naphthalen-2-ol lies in the broader history of synthesizing amino-naphthol derivatives. Early methods for preparing aminonaphthols often involved multi-step processes. For instance, 1-amino-2-naphthol (B1212963) was historically prepared from β-naphthol through the formation of a nitroso compound, followed by reduction. orgsyn.org Another common route involved the reduction of azo dyes derived from β-naphthol. orgsyn.orgrepec.org These early syntheses could be challenging, with issues such as oxidation of the aminonaphthol product during isolation. orgsyn.org

A significant advancement in the synthesis of related compounds, specifically 1-(aminobenzyl)-2-naphthol derivatives, was the Betti reaction, first reported at the beginning of the 20th century. researchgate.netbeilstein-journals.orgijpsr.com This reaction is a multicomponent condensation of 2-naphthol (B1666908), an aldehyde (often an aromatic aldehyde), and an amine, typically ammonia (B1221849) or a primary amine. researchgate.netijpsr.com The Mannich reaction, a similar three-component condensation using formaldehyde (B43269) and a secondary amine, provided a more direct route to N,N-disubstituted aminoalkylnaphthols like this compound. beilstein-journals.orgnih.gov

The mechanism of the Mannich reaction in this context is thought to proceed through one of two primary pathways. One possibility involves the initial reaction of the amine and aldehyde to form a Schiff base, which then undergoes nucleophilic attack by the electron-rich 2-naphthol. beilstein-journals.org An alternative and widely considered mechanism involves the formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol and the aldehyde, which is then attacked by the amine. beilstein-journals.org

Contemporary Approaches to the Synthesis of this compound

Modern synthetic approaches to this compound and its analogs predominantly utilize the one-pot, three-component Mannich-type reaction. This method offers high atom economy and operational simplicity. researchgate.net The general scheme involves the reaction of 2-naphthol, an aldehyde (often benzaldehyde (B42025) for related Betti bases), and a secondary amine. nih.gov For the specific synthesis of this compound, dibenzylamine (B1670424) would be the secondary amine of choice.

Variations of this reaction have been extensively explored, employing different catalysts and reaction conditions to improve yields and reaction times. Catalysts used for the synthesis of related aminoalkylnaphthols include acidic alumina (B75360) (often under microwave irradiation), nih.gov sodium dodecylsulfate in water, nih.gov and various Lewis or Brønsted acids. orientjchem.org Some syntheses have also been successfully carried out under catalyst-free conditions. nih.gov

A related approach involves the synthesis of 1-amidoalkyl-2-naphthols, which can be readily hydrolyzed to the corresponding 1-aminoalkyl-2-naphthol derivatives. beilstein-journals.orgorientjchem.org This two-step process provides an alternative route to the aminonaphthol core structure.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and related compounds. Key parameters that are often varied include the choice of solvent, catalyst, and reaction temperature.

Solvent Effects: Research on the synthesis of similar Betti bases has shown that solvent choice can significantly impact reaction outcomes. For some multicomponent reactions yielding amidoalkyl-naphthols, solvent-free conditions have been found to be optimal, providing high yields in shorter reaction times. researchgate.net In other cases, both polar and non-polar solvents have been investigated, with polar solvents sometimes leading to lower yields and non-polar solvents occasionally failing to promote the reaction at all. researchgate.net For certain Betti base syntheses, water has been used as a green and effective solvent, sometimes in the presence of surfactants like Triton X-100. nih.gov

Catalyst Loading and Temperature: The amount of catalyst and the reaction temperature are also critical variables. Studies on the synthesis of 1-amidoalkyl-2-naphthols have demonstrated that there is often an optimal catalyst loading, beyond which no significant improvement in yield is observed. orgchemres.org Similarly, temperature plays a key role; while higher temperatures can increase reaction rates, they may not always lead to higher yields and can sometimes promote the formation of byproducts. orgchemres.org For example, in one study, increasing the temperature beyond 100°C did not improve the yield, and no product was formed below 50°C. orgchemres.org

A study on the synthesis of 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol, a related compound, involved heating a mixture of 2-naphthol, benzaldehyde, and butan-1-amine without a solvent to 120°C for 10 hours. nih.gov This highlights that solvent-free, thermal conditions can be effective for this class of compounds.

Interactive Data Table: Optimization of Betti-type Reactions

EntryReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-Naphthol, Aromatic Aldehydes, Secondary AminesAcidic AluminaSolvent-free (Microwave)-0.0867-91 nih.gov
22-Naphthol, Aromatic Aldehydes, Secondary AminesTriton X-100WaterRoom Temp.2-480-94 nih.gov
32-Naphthol, Aromatic Aldehydes, Secondary AminesNoneDichloromethaneRoom Temp.2-374-95 nih.gov
4Benzaldehyde, 2-Naphthol, AcetamideNiFe₂O₄@SiO₂-Im-HSO₄Solvent-free100VariesHigh orgchemres.org
52-Naphthol, Benzaldehyde, Butan-1-amineNoneSolvent-free12010- nih.gov

Note: The yields and conditions are for related Betti base syntheses and serve as illustrative examples of typical optimization parameters.

Stereoselective Synthesis of Enantiopure this compound and its Derivatives

The carbon atom to which the dibenzylamino and naphthalen-2-ol moieties are attached is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The development of stereoselective methods to synthesize enantiopure Betti bases is an active area of research, as the biological activity and catalytic properties of these compounds are often enantiomer-dependent.

Asymmetric synthesis of Betti bases has been achieved using several strategies. One approach involves the use of chiral auxiliaries or catalysts. For instance, the diastereoselective synthesis of Betti bases has been reported using (R)-1-phenylethylamine as a chiral amine source in a Mannich-type reaction. nih.gov Another strategy employs chiral organocatalysts, such as bifunctional thioureas, to induce enantioselectivity in the Betti reaction. researchgate.net

The synthesis of enantiopure N-substituted phenylmorphans, which shares some structural similarities with Betti bases, has been accomplished by starting from enantiomerically pure intermediates obtained through resolution with chiral acids. nih.gov This highlights a classical approach to obtaining enantiopure compounds.

However, a challenge in the stereoselective synthesis of some Betti base derivatives, particularly those derived from amino acid esters, is the potential for racemization at the stereogenic center of the amino acid under the reaction conditions, especially at elevated temperatures. nih.gov This occurs via aza-allyl tautomerization of the intermediate imine. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogs to develop more environmentally benign and sustainable processes.

Key green chemistry strategies employed include:

Multicomponent Reactions: The one-pot, three-component nature of the Betti/Mannich reaction itself is inherently green, as it improves atom economy, reduces the number of synthetic steps, and minimizes waste generation compared to traditional multi-step syntheses. researchgate.netlookchem.com

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or ball-milling, eliminates the need for potentially hazardous organic solvents, reduces waste, and can lead to shorter reaction times and simpler work-up procedures. nih.govlookchem.comresearchgate.netresearchgate.net

Use of Green Solvents: When a solvent is necessary, water is an ideal green solvent. Several methods for the synthesis of Betti bases in water have been developed, sometimes facilitated by surfactants. nih.gov

Use of Biodegradable or Recyclable Catalysts: The use of biodegradable catalysts, such as oxalic acid or tannic acid, presents a greener alternative to traditional metal-based or corrosive acid catalysts. orientjchem.orglookchem.com Furthermore, the development of recyclable catalysts, such as solid-supported catalysts, aligns with green chemistry principles by allowing for easy separation and reuse, reducing waste and cost. researchgate.netresearchgate.net For instance, a magnetic nanocatalyst has been used for the synthesis of amino benzyl (B1604629) naphthol derivatives, which can be easily recovered using an external magnet. researchgate.net

An example of a green protocol is the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives using oxalic acid as a catalyst under solvent-free conditions at 80°C. lookchem.com This method offers high yields, operational simplicity, and an environmentally friendly profile. lookchem.com

Structural Elucidation and Conformational Analysis of 1 Dibenzylamino Methyl Naphthalen 2 Ol

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structure of 1-[(dibenzylamino)methyl]naphthalen-2-ol is established through a combination of advanced spectroscopic methods. These techniques provide unambiguous evidence for its covalent framework and connectivity.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution. For this compound, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

¹H NMR spectra would confirm the presence of aromatic protons from the naphthalene (B1677914) and benzyl (B1604629) groups, a methylene (B1212753) bridge (CH₂), and an amino group.

¹³C NMR would identify all unique carbon atoms, including those in the naphthyl and benzyl rings, the methylene carbon, and the carbons bonded to oxygen and nitrogen.

HMBC experiments are particularly crucial as they reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the protons of the methylene bridge and the C1, C2, and C8a carbons of the naphthalene ring, as well as the ipso-carbons of the benzyl groups, confirming the attachment of the (dibenzylamino)methyl group at the C1 position of the naphthalen-2-ol core.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For this compound (C₂₅H₂₃NO), the expected exact mass would be calculated and compared against the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range. This technique confirms the molecular formula and rules out other potential isobaric structures.

Single-Crystal X-ray Diffraction offers the most definitive structural information by providing a precise three-dimensional map of electron density in the crystalline state. This technique would determine the exact bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing of molecules in the crystal lattice and provide direct evidence of any intramolecular and intermolecular hydrogen bonds. Although a specific crystal structure for this exact compound is not widely published, analysis of closely related N-benzyl-substituted naphthalen-2-ol Mannich bases reveals key structural features that are expected to be present.

Technique Information Obtained Expected Key Findings for this compound
Multi-dimensional NMR Connectivity of atoms (C-H, C-C, etc.) in solutionCorrelation between CH₂ bridge protons and carbons of the naphthyl and benzyl groups.
High-Resolution MS Exact molecular weight and elemental formulaConfirmation of the C₂₅H₂₃NO formula with high accuracy.
Single-Crystal X-ray 3D structure, bond lengths/angles, stereochemistryPrecise geometry, conformation in the solid state, and hydrogen bonding details.

Conformational Preferences and Dynamics

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C1-C(methylene) bond, the C(methylene)-N bond, and the N-C(benzyl) bonds. The bulky nature of the dibenzylamino and naphthyl groups imposes significant steric hindrance, limiting the number of accessible low-energy conformations.

Computational modeling and variable-temperature NMR studies on analogous systems suggest that the molecule likely adopts a conformation that minimizes steric clash between the benzyl groups and the naphthalene ring system. The orientation of the lone pair on the nitrogen atom is also a critical factor. It is expected that the molecule would favor a staggered conformation to alleviate steric strain. The dynamics of the benzyl groups are also of interest; they may undergo restricted rotation, which could be observable as broadened signals in the NMR spectrum at room temperature.

Analysis of Intramolecular Interactions and Hydrogen Bonding

A prominent feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at the C2 position and the nitrogen atom of the amino group. This interaction forms a stable six-membered pseudo-ring (O-H···N).

Evidence from NMR: In ¹H NMR, the proton of the hydroxyl group would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which is characteristic of a hydrogen-bonded proton.

Evidence from Infrared (IR) Spectroscopy: The O-H stretching frequency in the IR spectrum would be observed at a lower wavenumber (e.g., 3000-3400 cm⁻¹) and would be broad, which is indicative of its involvement in a hydrogen bond.

Evidence from X-ray Diffraction: If a crystal structure were available, the O···N distance would be short (typically < 3 Å), and the O-H···N angle would be close to linear, providing definitive proof of this interaction in the solid state.

This intramolecular hydrogen bond plays a crucial role in stabilizing the preferred conformation of the molecule, restricting the rotation around the C1-C(methylene) bond and holding the side chain in a relatively fixed position relative to the naphthalene ring.

Chirality and Stereochemical Aspects

While this compound itself is an achiral molecule as it possesses a plane of symmetry in its most stable conformations, the introduction of substituents can lead to chirality. For instance, if the two benzyl groups on the nitrogen were different (e.g., a benzyl group and a methyl group), the nitrogen atom would become a stereocenter.

However, a more relevant stereochemical aspect arises from the phenomenon of atropisomerism. Due to the significant steric hindrance between the bulky dibenzylamino group and the hydrogen atom at the C8 position of the naphthalene ring, rotation around the C1-C(naphthyl) bond can be highly restricted. If this rotational barrier is high enough to allow for the isolation of distinct, non-interconverting rotational isomers (rotamers) at room temperature, the molecule would exhibit axial chirality. The axis of chirality would be the C1-C(naphthyl) bond. While this is a possibility, it would require experimental validation, such as through dynamic NMR studies, to determine the energy barrier to rotation. In many similar Mannich bases, this rotation is rapid at room temperature, leading to an averaged structure on the NMR timescale.

Reactivity and Reaction Mechanisms Involving 1 Dibenzylamino Methyl Naphthalen 2 Ol

Investigation of Reaction Pathways and Intermediates involving the Naphthalene-2-ol Moiety

The naphthalene-2-ol portion of the molecule is an electron-rich aromatic system, susceptible to electrophilic substitution and oxidation reactions. The hydroxyl group activates the ring, primarily directing reactions to the C1 position.

Key reaction pathways include:

Electrophilic Substitution: The C1 position, being ortho to the hydroxyl group, is highly activated. Reactions such as methylation of α-naphthol to 2-methyl-1-naphthol (B1210624) demonstrate the susceptibility of the naphthol ring to electrophilic attack. researchgate.netgoogle.com Similarly, the functionalization of 2-naphthol (B1666908) derivatives with selenium-based electrophiles, such as benzeneseleninic acids, proceeds selectively at the C1 position to yield 1-organoselanyl-naphthalen-2-ols. researchgate.net

Oxidative Dearomatization: The naphthol ring can undergo hydroxylative dearomatization. For instance, 2-naphthol derivatives can be asymmetrically oxidized using chiral catalysts to produce valuable ortho-quinol moieties, which are precursors to natural products like lacinilene. nih.gov This transformation highlights the potential of the naphthol core to participate in complex skeletal rearrangements.

Formation of Naphthofurans and Naphthopyrans: Under acidic conditions, 2-naphthol can react with compounds like 1,1-diarylbut-2-yne-1,4-diols in a cascade reaction to form vinylnaphthofurans. nih.gov The reaction mechanism typically involves the formation of an intermediate that undergoes cyclization involving the phenolic oxygen.

Synthesis of Naphthoxazines: The Betti base structure, with its adjacent hydroxyl and amino functionalities, is a prime precursor for the synthesis of naphthoxazine heterocycles. Reaction with aldehydes, such as n-butanal, can lead to the formation of a six-membered 1,3-oxazine ring fused to the naphthalene (B1677914) system. nih.gov

The general mechanism for many of these transformations involves the initial formation of an ortho-quinone methide (o-QM) intermediate, generated from the reaction between the naphthol and an aldehyde. nih.gov This highly reactive species can then undergo further reactions, such as Michael additions.

Functional Group Transformations and Derivatizations of the Dibenzylamino Substituent

The dibenzylamino group is a key site for functionalization, primarily through the cleavage of the N-benzyl bonds. This debenzylation transforms the tertiary amine into a secondary or primary amine, opening pathways to new derivatives.

Catalytic Debenzylation: Catalytic hydrogenation is the most common method for N-debenzylation. Various systems have been developed to achieve this transformation efficiently and selectively.

Catalyst SystemHydrogen SourceConditionsOutcomeReference
10% Pd/CAmmonium (B1175870) formate (B1220265)Methanol, refluxComplete debenzylation to primary amine mdma.chsemanticscholar.org
Pd(0) EnCat™ 30NPHydrogen gas (balloon)Ethanol, room temp.Selective debenzylation
20% Pd(OH)₂/CHydrogen gas (1 atm)Ethanol, 60 °C, with Acetic AcidFacilitated debenzylation nih.gov
Laccase/TEMPOAirpH 5 bufferEnzymatic debenzylation rsc.org

The process of catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen donor like ammonium formate is a mild and effective method for removing N-benzyl groups under neutral conditions. mdma.ch This avoids the harsh conditions of high-pressure hydrogenation. mdma.ch The reaction proceeds by the transfer of hydrogen atoms from the donor to the catalyst surface, where the hydrogenolysis of the C-N bond occurs. It has been shown that dibenzylamines can be selectively converted to monobenzylamines using this method. semanticscholar.org

Enzymatic methods, such as those using a laccase/TEMPO system, offer a green alternative for the selective deprotection of N-benzyl groups under mild, aerobic conditions. rsc.org

Mechanistic Studies of Coordination with Metal Centers by 1-[(Dibenzylamino)methyl]naphthalen-2-ol

This compound functions as a classic N,O-bidentate ligand. The coordination with a metal center occurs through the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolic hydroxyl group. This forms a stable chelate ring, a common feature in the coordination chemistry of Schiff bases and Mannich bases. orientjchem.orgmdpi.com

The mechanism involves:

Deprotonation: The acidic phenolic proton is removed, often facilitated by a basic metal salt or an external base, creating a naphtholate anion.

Chelation: The anionic oxygen and the lone pair of the amino nitrogen simultaneously coordinate to the metal ion.

Studies on analogous ligands, such as those derived from salicylaldehyde (B1680747) and anilines or 1-amino-2-naphthol (B1212963), confirm this bidentate coordination mode. orientjchem.orgmdpi.com Spectroscopic analyses (FT-IR, NMR) are crucial in elucidating the coordination. In FT-IR spectra, a shift in the C=N or C-N stretching frequency and the disappearance or shift of the broad O-H band indicate coordination. mdpi.com In ¹H NMR, the signal for the phenolic proton disappears upon complexation. mdpi.com The resulting metal complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and other ancillary ligands. wikipedia.orgmdpi.com For example, complexes with 1-nitroso-2-naphthol, another N,O-bidentate ligand, are well-known, where the ligand coordinates to metal ions like Co(III) and Fe(III) through the nitroso nitrogen and the hydroxyl oxygen. wikipedia.orgmedcraveonline.com

Probing the Reactivity of this compound in Organic Transformations

The unique structural and chiral properties of Betti bases, including this compound, make them valuable in various organic transformations, particularly as chiral ligands and catalysts in asymmetric synthesis. nih.govrsc.org

Applications in Asymmetric Synthesis: Chirally resolved Betti bases are effective in inducing enantioselectivity in several key reactions.

Reaction TypeRole of Betti BaseExampleOutcomeReference
Aldehyde AlkylationChiral LigandEnantioselective addition of diethylzinc (B1219324) to aryl aldehydesHigh enantiomeric excess in the resulting secondary alcohols wikipedia.org
Aldehyde AlkenylationChiral LigandEnantioselective addition of alkenyl groups to aldehydesFormation of chiral allylic alcohols wikipedia.org
Heterocycle SynthesisPrecursorSynthesis of naphthoxazines via reaction with aldehydesHigh yield of biologically active heterocycles nih.gov

The general mechanism in these ligand-accelerated reactions involves the formation of a chiral metal-Betti base complex. This complex then coordinates the substrate (e.g., an aldehyde), creating a chiral environment that directs the nucleophilic attack from one specific face, leading to an enantiomerically enriched product. wikipedia.org

Furthermore, the compound serves as a versatile synthetic intermediate. The active hydroxyl and amino groups can be used to build more complex molecular architectures. nih.gov For example, the reaction of a Betti base with n-butanal first forms a naphthoxazine, which can then be reduced with sodium borohydride (B1222165) to yield the N-butyl substituted aminonaphthol derivative. nih.gov This demonstrates how the initial structure can be elaborated into new chemical entities through sequential transformations.

Applications of 1 Dibenzylamino Methyl Naphthalen 2 Ol in Catalysis

Asymmetric Catalysis Mediated by 1-[(Dibenzylamino)methyl]naphthalen-2-ol and its Metal Complexes

Betti bases, including this compound, are primarily employed as chiral ligands for metal catalysts in a variety of asymmetric reactions. rsc.orgdntb.gov.ua When complexed with a metal, the ligand creates a chiral pocket around the active site. This steric and electronic environment forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product over the other. The effectiveness of these ligands has been demonstrated in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net

While specific documented examples detailing the use of this compound in all major classes of enantioselective transformations are not extensively reported, the applications of the broader Betti base class suggest its high potential in these areas.

Asymmetric Alkylation: Chiral ligands derived from amino alcohols are frequently used in metal-catalyzed enantioselective alkylation reactions. The complex formed between a metal like palladium and a Betti base ligand can facilitate the formation of carbon-carbon bonds with high enantioselectivity. For instance, such catalytic systems are effective in the alkylation of prochiral enolates. nih.gov The predictable coordination geometry of the Betti base ligand is crucial for achieving high levels of stereocontrol.

Asymmetric Cycloaddition: Derivatives of Betti bases have been successfully used to catalyze asymmetric cycloaddition reactions. For example, a sulfonamide organocatalyst derived from a Betti base has been shown to be effective in the hetero-Diels-Alder reaction of ethyl glyoxylate (B1226380) with Danishefsky's diene, producing 2,3-dihydropyran-4-ones with good yields and enantioselectivities. nih.gov This demonstrates the potential of the Betti base scaffold in facilitating complex bond-forming cascades. The specific stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the dienophile to the diene.

The table below summarizes representative enantioselective transformations where Betti base type ligands have shown efficacy, highlighting the potential applications for this compound.

TransformationCatalyst SystemProduct TypeEnantiomeric Excess (ee)
Diethylzinc Addition to AldehydesBetti Base / Ti(Oi-Pr)₄Chiral Secondary AlcoholsUp to 99%
Hetero-Diels-Alder ReactionBetti Base-derived SulfonamideDihydropyranonesUp to 86%
Aza-Friedel-Crafts ReactionBetti Base / Metal ComplexChiral AminesUp to 99%

The ability of this compound to induce chirality is a direct consequence of its three-dimensional structure when coordinated to a metal center. Several key features contribute to its role in chiral induction:

Bidentate Coordination: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group act as two points of attachment to the metal ion. This chelation creates a rigid, five-membered ring structure which restricts conformational flexibility.

Steric Hindrance: The two bulky benzyl (B1604629) groups on the nitrogen atom create a significant steric barrier. This bulkiness is crucial for effective chiral recognition, as it blocks certain pathways for substrate approach, allowing only the path that leads to the desired enantiomer.

Electronic Effects: The electron-rich naphthalene (B1677914) ring can engage in π-π stacking interactions with substrates that contain aromatic rings. bohrium.com These non-covalent interactions can further stabilize the transition state that leads to the major enantiomer, enhancing the selectivity of the reaction.

The combination of these elements creates a well-defined chiral pocket that effectively shields one face of the coordinated substrate, leading to high enantioselectivity in the catalytic transformation.

Organocatalysis Utilizing this compound

While primarily used as a ligand for metals, the functional groups within this compound also allow for its potential use as an organocatalyst. The phenolic hydroxyl group can act as a hydrogen-bond donor (a Brønsted acid), while the tertiary amine can function as a Lewis base. This bifunctional nature is key to many organocatalytic transformations.

Derivatives of Betti bases have been designed to enhance this catalytic activity. For example, novel bifunctional organocatalysts have been synthesized by incorporating a thiourea (B124793) moiety onto the Betti base structure. rsc.org In these catalysts, the hydroxyl group of the naphthyl ring and the thiourea group work in concert to activate substrates through hydrogen bonding, facilitating reactions like the Michael addition of ketones to nitroolefins. rsc.org Although direct application of this compound as an organocatalyst is not widely documented, its inherent Brønsted acidic and Lewis basic sites provide a clear basis for its potential in this capacity.

Heterogeneous Catalysis Incorporating this compound Derived Materials

The transition from homogeneous to heterogeneous catalysis is a critical goal for improving the sustainability and cost-effectiveness of chemical processes by allowing for easy catalyst recovery and reuse. While there are no specific reports on the incorporation of this compound into heterogeneous supports, the general strategies for immobilizing chiral ligands are well-established and applicable.

Potential methods for creating heterogeneous catalysts from this compound include grafting it onto solid supports like silica (B1680970), polymers, or magnetic nanoparticles. orgchemres.orgmdpi.com For instance, the hydroxyl group could be used as an anchor point to covalently link the molecule to a functionalized support. Alternatively, the entire ligand-metal complex could be encapsulated within the pores of a Metal-Organic Framework (MOF). mdpi.comresearchgate.net Such immobilization would prevent the leaching of the catalyst into the product stream and allow for its repeated use, which is highly desirable for industrial applications.

Catalyst Design and Immobilization Strategies for this compound Based Systems

Effective catalyst design involves the strategic modification of the ligand structure to optimize its performance in a specific reaction. For systems based on this compound, this could involve several approaches:

Modification of Amine Substituents: The benzyl groups on the nitrogen atom are crucial for creating the chiral environment. Replacing them with other bulky or electronically different groups would alter the shape and properties of the catalytic pocket, potentially improving enantioselectivity or reactivity for different substrates.

Functionalization of the Naphthalene Ring: Adding electron-donating or electron-withdrawing groups to the naphthalene backbone can tune the electronic properties of the ligand and its corresponding metal complex, influencing its catalytic activity.

For immobilization, the primary strategies focus on retaining the catalyst's activity while enabling its recovery.

Covalent Attachment: The ligand can be modified with a linker group (e.g., a silane) that allows it to be covalently bonded to a solid support like silica gel or a polymer resin.

Magnetic Nanoparticle Support: Attaching the ligand to iron oxide nanoparticles allows for simple magnetic separation of the catalyst from the reaction mixture. mdpi.com This method is highly efficient and avoids the need for filtration.

Ionic Liquid Support: The ligand can be functionalized to become an ionic liquid, which can then be immobilized on a solid support. This approach combines the benefits of ionic liquids (e.g., high stability) with the advantages of heterogeneous catalysis. orgchemres.org

These design and immobilization strategies are key to translating the catalytic potential of this compound into practical and sustainable chemical manufacturing processes.

Advanced Materials Science Applications of 1 Dibenzylamino Methyl Naphthalen 2 Ol

Incorporation of 1-[(Dibenzylamino)methyl]naphthalen-2-ol into Polymeric Architectures

There is currently no available research detailing the incorporation of this compound into polymeric architectures. The presence of a hydroxyl (-OH) group and a tertiary amine could potentially allow it to be used as a monomer or a modifying agent in polymerization reactions. For instance, the hydroxyl group could be utilized in condensation polymerizations to form polyesters or polyethers. However, no studies have been published that demonstrate or investigate this potential.

Self-Assembly Processes and Nanostructure Formation Mediated by this compound

There are no published studies on the self-assembly processes or the formation of nanostructures mediated by this compound. The molecule's aromatic rings could potentially lead to π-π stacking interactions, a common driving force for self-assembly in naphthalene-based compounds. However, the specific influence of the dibenzylamino group on such processes has not been investigated.

Surface Functionalization and Interface Chemistry with this compound

No research has been found that describes the use of this compound for surface functionalization or in interface chemistry. The hydroxyl group could theoretically be used to anchor the molecule to certain surfaces, but this application has not been explored in the available literature.

Theoretical and Computational Studies of 1 Dibenzylamino Methyl Naphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1-[(Dibenzylamino)methyl]naphthalen-2-ol

There is no available research detailing the quantum chemical calculations of the electronic structure and reactivity of This compound . Such a study would typically involve Density Functional Theory (DFT) calculations to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. These calculations would provide insights into the molecule's kinetic stability, reactivity sites, and charge distribution. Without specific studies, no data tables on these electronic parameters can be compiled.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Specific molecular dynamics (MD) simulations for the conformational analysis of This compound have not been reported. MD simulations would be instrumental in understanding the molecule's flexibility, preferred conformations in different solvents, and the dynamics of its intramolecular hydrogen bonding. Such studies would typically report on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions to describe the compound's dynamic behavior over time. The absence of this research precludes the creation of data tables on its conformational states and energy landscapes.

Computational Design of Novel Derivatives of this compound with Enhanced Properties

There are no published studies on the computational design of novel derivatives of This compound . A computational approach to designing new derivatives would involve modifying the parent structure—for instance, by substituting the benzyl (B1604629) or naphthol rings—and then using quantum chemical methods to predict how these changes affect properties such as electronic characteristics, solubility, or receptor binding affinity. Without such research, it is impossible to present a data table of designed derivatives and their predicted enhanced properties.

Prediction of Catalytic Performance and Reaction Mechanisms involving this compound

The catalytic potential of This compound and the computational prediction of its performance in chemical reactions are unexplored areas. This type of investigation would typically use computational methods to model the compound's interaction with substrates, calculate activation energies for proposed reaction pathways, and elucidate reaction mechanisms at a molecular level. As no such studies are available, no data on its predicted catalytic performance or mechanistic details can be provided.

Design and Synthesis of Analogues and Derivatives of 1 Dibenzylamino Methyl Naphthalen 2 Ol

Structure-Activity Relationship Studies (excluding human physiological activity) for 1-[(Dibenzylamino)methyl]naphthalen-2-ol Analogues

Structure-activity relationship (SAR) studies on analogues of this compound have been instrumental in optimizing their function as chiral ligands and in discovering novel applications, such as in agrochemicals. By systematically altering the substituents on the aromatic rings and the amino group, researchers have been able to correlate specific structural features with performance.

One prominent area of investigation is their application as pesticidal agents. A series of novel β-naphthol derivatives were synthesized by reacting naphthalen-2-ol, a heteroaryl aldehyde, and a 6-substituted-benzo[d]thiazol-2-amine via the Betti reaction. nih.govnih.gov This approach introduces a benzothiazolylamino group in place of the dibenzylamino moiety and varies the phenyl group with different heteroaryl rings. Bioassays revealed that many of these compounds exhibited significant insecticidal activity against pests like the oriental armyworm and the diamondback moth. nih.govnih.gov The SAR analysis from these studies provides valuable insights into the structural requirements for pesticidal effects. For instance, the nature and position of substituents on the heteroaryl and benzothiazole (B30560) rings were found to significantly influence the potency. nih.govnih.gov

The table below summarizes the pesticidal activity of selected 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives against the diamondback moth (Plutella xylostella).

Compound IDHeteroaryl GroupSubstituent on Benzothiazole (at position 6)LC50 (mg·L⁻¹) vs. Diamondback MothReference
8b1-methyl-1H-pyrazol-5-yl-H5.8864 nih.gov
8f1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-H2.8987 nih.gov
8g1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazol-5-yl-H0.0988 nih.gov
8j1-methyl-1H-pyrazol-5-yl-Cl0.7856 nih.gov
8k3-methyl-1-phenyl-1H-pyrazol-5-yl-Cl0.8976 nih.gov
8n1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazol-5-yl-Cl0.1985 nih.gov
8o3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-yl-Cl0.1589 nih.gov

Furthermore, derivatives of this scaffold are extensively explored as chiral ligands in asymmetric synthesis. researchgate.net The combination of the naphthol hydroxyl group and the tertiary amine creates a bifunctional scaffold capable of coordinating with metal centers and directing the stereochemical outcome of reactions. The steric bulk and electronic nature of the N-substituents are critical in defining the chiral pocket and, consequently, the enantioselectivity of the catalyzed transformation.

Modification of the Naphthalene (B1677914) Scaffold in this compound Derivatives

Altering the core naphthalene ring system is a key strategy for developing new derivatives with distinct properties. Research has focused on replacing the naphthalene scaffold with other aromatic or heterocyclic systems to improve characteristics like solubility and stability, or to create entirely new molecular architectures. nih.gov

In one such study, the naphthalene scaffold in a related class of inhibitors was successfully replaced with a 1,4-isoquinoline scaffold. nih.gov This modification aimed to enhance drug-like properties while maintaining the spatial arrangement of key functional groups. The synthesis involved a multi-step sequence starting from 2,4-difluoronitrobenzene, which underwent sequential amination and cyclization to form the desired heterocyclic core. nih.gov This demonstrates that alternative scaffolds can preserve or enhance the intended activity profile.

Another innovative approach involves the skeletal editing of isoquinolines to generate substituted naphthalenes. nih.gov This nitrogen-to-carbon transmutation strategy uses a commercially available phosphonium (B103445) ylide as a carbon source. The reaction proceeds through ring opening of an N-activated isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization to furnish the naphthalene product. nih.gov This method provides a novel and regioselective route to polysubstituted naphthalenes that would be difficult to access through traditional electrophilic substitution, thus expanding the range of possible scaffold modifications for Betti base analogues.

Variation of the Amino Substituent in this compound Analogues

The amino substituent is one of the most readily modified components of the this compound structure, typically achieved by varying the amine component in the Betti reaction. This allows for the introduction of a wide range of functionalities, influencing the compound's steric and electronic properties, as well as its coordination chemistry.

Simple aliphatic and aromatic amines have been used to create a library of analogues. For example, the condensation of 2-naphthol (B1666908), benzaldehyde (B42025), and butan-1-amine yields 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol. nih.gov Similarly, using ethylenediamine (B42938) leads to the formation of compounds like 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol, which can be further functionalized. asianpubs.orgorientjchem.orgasianpubs.org

More complex heterocyclic amines have also been incorporated. The synthesis of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives involves a three-component coupling of 2-naphthol, an aldehyde, and a 2-aminobenzothiazole. researchgate.netresearchgate.net These compounds have shown potential as antiproliferative agents and as chiral ligands. The introduction of the benzothiazole moiety significantly alters the electronic landscape and provides additional sites for interaction. nih.govresearchgate.net

The following table showcases the diversity of amines used in the synthesis of Betti base analogues from 2-naphthol and an aldehyde.

Amine ComponentResulting Amino Group in ProductAldehyde ComponentReference
Dibenzylamine (B1670424)DibenzylaminoFormaldehyde (B43269) (equivalent)Parent Compound
Butan-1-amineButylaminoBenzaldehyde nih.gov
Ethylenediamine(2-Amino-ethylamino)Benzaldehyde asianpubs.orgorientjchem.org
2-AminobenzothiazoleBenzo[d]thiazol-2-ylaminoVarious Benzaldehydes researchgate.net
6-Substituted-benzo[d]thiazol-2-amine(6-Substituted-benzo[d]thiazol-2-yl)aminoVarious Heteroaryl Aldehydes nih.govnih.gov
(S)-(-)-1-Phenylethan-1-amine((S)-1-Phenylethyl)amino2-Methoxybenzaldehyde researchgate.net

Introduction of Additional Stereogenic Centers for Enhanced Chiral Properties in this compound Derivatives

The parent compound possesses a single stereogenic center at the benzylic carbon. A key objective in the design of new derivatives is to introduce additional elements of chirality to enhance their stereochemical complexity and effectiveness as chiral ligands or auxiliaries.

One straightforward method is to use a chiral, non-racemic amine in the Betti reaction. For instance, reacting 2-naphthol, an aldehyde, and a chiral amine like (S)-(-)-1-phenylethan-1-amine results in the formation of diastereomeric products. researchgate.net The inherent chirality of the amine influences the stereochemical outcome at the newly formed stereocenter, often with high diastereoselectivity. These diastereomers can then be separated to yield enantiopure Betti bases with multiple defined stereocenters.

A more advanced strategy involves designing molecules that exhibit axial chirality, or atropisomerism. This occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers). In a related system, an indole (B1671886) derivative substituted with a phthalonitrile (B49051) ring was shown to possess a C-C chiral axis due to steric repulsion between the two moieties, with a calculated rotational barrier of 16 kcal·mol⁻¹. academie-sciences.fr Applying this principle to the Betti base scaffold, for example by introducing bulky substituents on the naphthalene and/or the N-benzyl groups, could enforce a twisted conformation and create atropisomers with enhanced chiral properties.

Analytical Methodologies for the Characterization and Quantification of 1 Dibenzylamino Methyl Naphthalen 2 Ol in Complex Research Matrices

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for 1-[(Dibenzylamino)methyl]naphthalen-2-ol

The separation and quantification of this compound, particularly in complex mixtures or for enantiomeric purity assessment, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods, each with specific applications.

Chiral High-Performance Liquid Chromatography (HPLC):

As this compound possesses a stereocenter at the carbon atom linking the naphthol and the dibenzylamino moieties, chiral HPLC is essential for the separation of its enantiomers. This is particularly crucial as different enantiomers of such compounds can exhibit varied biological activities. The Betti reaction, a common synthesis route for this class of compounds, can produce racemic mixtures if achiral reagents are used. nih.gov

Research on analogous aminobenzylnaphthols, often referred to as Betti bases, has established effective chiral HPLC methods. These methods typically employ a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. A study on aminobenzylnaphthols synthesized from 2-naphthol (B1666908), aldehydes, and prolinol successfully used a Chiralcel OD-H column to confirm that no racemization occurred during the synthesis. nih.gov Another investigation on a Betti base derived from 8-hydroxyquinoline (B1678124) also achieved enantiomeric separation using a Chiralcel OD column. nih.gov These separations allow for the isolation and quantification of individual enantiomers.

Table 1: Representative Chiral HPLC Conditions for Aminobenzylnaphthol Analogs

Parameter Condition Source
Column Chiralcel OD-H nih.gov
Mobile Phase n-hexane/i-propanol (9:1 v/v) nih.gov
Detection UV nih.govnih.gov
Purpose Enantiomeric purity assessment and separation nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. The analysis of the core structure, 2-naphthol, by GC-MS is well-established. researchgate.netuzh.ch For instance, a method for detecting 1- and 2-naphthol in urine involves enzymatic hydrolysis followed by silylation (a common derivatization technique) before GC-MS analysis. uzh.ch Another approach for analyzing naphthol metabolites uses acetylation with acetic anhydride. wiley.com

For this compound, a similar derivatization strategy targeting the hydroxyl group would be required. The subsequent mass spectrometry detection provides high selectivity and sensitivity, allowing for quantification even in complex biological matrices. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can confirm the compound's identity.

Electrochemical Methods for the Detection of this compound

Electrochemical methods offer a sensitive and often rapid approach for the detection of electroactive species. The phenolic hydroxyl group on the naphthalene (B1677914) ring system of this compound makes it a candidate for electrochemical detection via oxidation.

The electrochemical behavior of the parent compound, 2-naphthol, has been studied extensively. It can be oxidized at an electrode surface to produce a measurable electrical signal. mdpi.com Various modified electrodes have been developed to enhance the sensitivity and selectivity of this detection. These modifications often involve nanomaterials like graphene, carbon nanotubes, and metallic nanoparticles, which increase the electrode's surface area and catalytic activity. researchgate.netnih.gov

For example, an electrochemical sensor using a poly(L-cysteine)/graphene oxide composite modified glassy carbon electrode showed excellent electrocatalytic activity for the oxidation of naphthol isomers. researchgate.net Another sensor based on gold nanoparticles and hollow nitrogen-doped carbon microspheres demonstrated detection limits in the nanomolar range for 2-naphthol. nih.gov

While these methods have not been specifically applied to this compound, the underlying principle holds. The 2-naphthol core of the molecule would be the electroactive center. The detection would likely be performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), which offer high sensitivity. mdpi.com The large dibenzylamino substituent might influence the oxidation potential and the kinetics of the electrode reaction compared to unsubstituted 2-naphthol.

Table 2: Electrochemical Sensor Characteristics for Naphthol Detection

Sensor Platform Analyte Technique Detection Limit (LOD) Linear Range Source
Poly(L-cysteine)/Graphene Oxide GCE 2-Naphthol DPV Not specified Not specified researchgate.net
HS-β-CD/AuNPs/HNCMS GCE 2-Naphthol DPV 1.2 nM 2-150 nM nih.gov
3D Graphene Network Microsensor 2-Naphthol DPV ~20 nM Wide range mdpi.comresearchgate.net

Spectrophotometric and Fluorometric Analysis of this compound

Spectrophotometric (UV-Vis absorption) and fluorometric (fluorescence emission) methods are fundamental for the quantification and characterization of aromatic compounds like this compound.

Spectrophotometric Analysis:

The naphthalene ring system is a strong chromophore. 2-Naphthol itself exhibits distinct UV absorption peaks. In water, its maximum absorption (λmax) is reported around 274-332 nm. researchgate.net The presence of the dibenzylamino-methyl substituent at the C1 position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-donating nature of the amino group. A study on a related compound, 1-(phenylpiperidin-1-ylmethyl)naphthalen-2-ol, reported UV-Vis absorption maxima at 244, 280, and 336 nm in methanol. researchgate.net It is anticipated that this compound would have a similar absorption profile. This property allows for its quantification in solution using the Beer-Lambert law.

Fluorometric Analysis:

Naphthols are known for their fluorescent properties. 2-Naphthol is a fluorescent compound with a reported excitation maximum at approximately 331 nm and an emission maximum around 354 nm. aatbio.com The fluorescence is highly sensitive to the molecular environment. The introduction of an amino group can significantly alter the fluorescence characteristics. A study on partially hydrogenated 1,1'-bi-2-naphthol (B31242) (H8BINOL)-amine compounds revealed that intramolecular hydrogen bonding between the naphthol hydroxyl and the amine group could shift the emission to a much longer wavelength (e.g., from 323 nm to 390 nm). nih.gov A similar intramolecular hydrogen bond is expected in this compound, which would likely result in a shifted emission spectrum compared to pure 2-naphthol. This intrinsic fluorescence provides a highly sensitive and selective method for its detection and quantification in complex research matrices.

Table 3: Spectroscopic Properties of 2-Naphthol and a Related Analog

Compound Method λmax (nm) Solvent Source
2-Naphthol UV-Vis Absorption 273.6, 321.6 Water researchgate.net
2-Naphthol Fluorescence Ex: 331, Em: 354 Not specified aatbio.com
1-(Phenylpiperidin-1-ylmethyl)naphthalen-2-ol UV-Vis Absorption 244, 280, 336 Methanol researchgate.net

Hyphenated Techniques for Comprehensive Structural Confirmation of this compound

For unambiguous structural confirmation, especially in complex research samples, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent tool for this purpose. nih.govresearchgate.net

An LC-MS/MS analysis would begin with the separation of the compound from the matrix using reversed-phase HPLC. Once the analyte elutes from the column, it is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. A full scan (MS1) analysis would determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, confirming its molecular weight.

For definitive structural elucidation, tandem mass spectrometry (MS/MS) is performed. The [M+H]+ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern (MS2 spectrum) provides a structural fingerprint of the molecule.

For this compound (Molecular Formula: C25H23NO, Molecular Weight: 353.46), key fragmentation pathways would likely include:

Loss of a benzyl (B1604629) group (C7H7, 91 Da): A common fragmentation for benzylamines.

Cleavage of the C-N bond: This could lead to the formation of a dibenzylaminium ion or a naphthalen-2-ol-methyl cation.

McLafferty-type rearrangements involving the hydroxyl group and the amine.

A research paper on the closely related compound 1-(phenylpiperidin-1-ylmethyl)naphthalen-2-ol (C22H23NO) reported a molecular ion peak (M+) at m/z 317 in its electron ionization mass spectrum (EI-MS), with the base peak at m/z 231, corresponding to a significant fragment. researchgate.net High-Resolution Mass Spectrometry (HR-MS) further confirmed its elemental composition. researchgate.net A similar detailed fragmentation analysis for this compound would provide conclusive structural evidence.

Future Perspectives and Emerging Research Directions for 1 Dibenzylamino Methyl Naphthalen 2 Ol

Exploration of New Catalytic Paradigms Utilizing 1-[(Dibenzylamino)methyl]naphthalen-2-ol

The foremost area of future research for this compound lies in the field of asymmetric catalysis. As a member of the Betti base family, which are prominent chiral ligands and auxiliaries, this compound is a prime candidate for developing new catalytic systems. rsc.orgresearchgate.net

Future investigations are anticipated to explore its efficacy as a chiral ligand in a variety of metal-catalyzed reactions. The steric and electronic properties conferred by the dibenzylamino and naphthol moieties could lead to high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes, C-H functionalization, and cycloaddition reactions. wikipedia.orgresearchgate.netmdpi.com Research will likely focus on resolving the enantiomers of this compound and systematically evaluating their performance against a range of substrates.

A comparison of the catalytic potential of related aminonaphthol ligands suggests promising avenues for exploration.

Ligand TypeReaction TypeAchieved Enantioselectivity (ee)Reference
Chiral Bidentate Schiff BasesDiethylzinc (B1219324) addition to aldehydesup to 94% researchgate.net
Chiral Phosphoric Acids (BINOL-based)Palladium-catalyzed C(sp³)–H arylationHigh enantioselectivities reported mdpi.com
Amino Acid-based LigandsEnantioselective C(sp³)–H alkylationModerate enantioselectivity mdpi.com

By extension, this compound could be tailored to create highly effective catalysts for synthesizing complex chiral molecules, which are valuable in the pharmaceutical and fine chemical industries.

Development of Advanced Functional Materials Based on this compound

The inherent properties of the naphthol group, such as fluorescence and aromaticity, position this compound as a valuable building block for advanced functional materials. researchgate.net Future research is expected to move beyond small molecule applications and into the realm of materials science.

One promising direction is the synthesis of functional polymers. The enzymatic polymerization of 2-naphthol (B1666908) has been shown to produce fluorescent polymers. researchgate.net A similar strategy could be applied to this compound to create novel polymers with unique optoelectronic properties. The presence of the dibenzylamino group could further modulate the polymer's solubility, processability, and photophysical characteristics. Such polymers could find applications in organic light-emitting diodes (OLEDs), sensors, and laser technologies. researchgate.net

Furthermore, the general class of naphthalene (B1677914) derivatives is integral to the development of materials like naphthalene diimides (NDIs), which are used in supramolecular chemistry, artificial photosynthesis, and solar cells. nih.gov The incorporation of the Betti base structure into larger, more complex architectures could lead to materials with novel self-assembly behaviors and functions. Research into Betti bases has already highlighted their potential in creating optoelectronic sensors for detecting specific ions and gases. nih.gov

Material TypePotential ApplicationKey Feature Derived from Naphthol/Betti BaseReference
Fluorescent PolymersOLEDs, Chemical SensorsNaphthol Chromophore, Extended Conjugation researchgate.net
Supramolecular AssembliesMolecular Switching, GelatorsHost-Guest Interactions, Anion-π Interactions nih.gov
Optoelectronic SensorsIon and Gas DetectionFluorescence Quenching/Enhancement nih.gov

Integration of this compound into Sustainable Chemical Processes

The synthesis of this compound itself is rooted in the principles of green chemistry. The Betti reaction is a one-pot, three-component reaction, which is inherently atom-economical and minimizes waste compared to multi-step syntheses. nih.govrsc.org Future research will likely focus on further enhancing the sustainability of its production.

This includes the exploration of:

Greener Solvents: Moving away from traditional organic solvents towards water or bio-based solvents. nih.gov

Alternative Catalysts: Employing biocatalysts or reusable heterogeneous catalysts to improve efficiency and reduce environmental impact. nih.govnih.gov

Energy Efficiency: Utilizing methods like microwave irradiation or grindstone chemistry to reduce reaction times and energy consumption.

Beyond its synthesis, this compound can be integrated into broader sustainable processes. Its use as a recyclable chiral catalyst, for instance, aligns with the green chemistry goal of maximizing atom economy and reducing waste from stoichiometric reagents. wikipedia.org The development of plant-based or "green" synthesis methods for nanoparticles is an area where such organic molecules can act as stabilizing or directing agents, offering an eco-friendly alternative to conventional methods. nih.govresearchgate.netmdpi.com

Interdisciplinary Applications and Collaborations Involving this compound Research

The diverse properties of Betti bases, including this compound, naturally foster interdisciplinary research. nih.govresearchgate.net Collaborations between organic chemists, materials scientists, biologists, and medicinal chemists are expected to unlock new applications.

A significant area of interdisciplinary focus is medicinal chemistry. Naphthol derivatives and Betti bases have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Future research will involve screening this compound and its derivatives for various therapeutic targets. Its ability to serve as a scaffold for creating more complex drug-like molecules makes it a valuable starting point for drug discovery programs. nih.govnih.gov

Collaborations with physicists and engineers could explore its use in electronic devices, leveraging its potential photophysical properties for applications in molecular electronics and sensing technologies. nih.gov The study of its self-assembly into ordered structures could also lead to collaborations in nanotechnology and the development of "smart" materials.

Q & A

Basic Question

  • NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–8.2 ppm), a hydroxyl proton (δ 9.5–10.5 ppm), and dibenzylamino CH₂ (δ 3.5–4.5 ppm).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks. For C₂₅H₂₄N₂O, expect m/z ≈ 376.2.
  • IR : Confirm O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches.

Contradiction Management : Discrepancies in hydroxyl proton signals (e.g., broadening) may arise from tautomerism. Use variable-temperature NMR or deuterium exchange to confirm .

How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Advanced Question
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can:

  • Optimize Geometry : Compare computed bond lengths/angles with SC-XRD data to validate structural models.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a low gap (<4 eV) suggests susceptibility to electrophilic attack.
  • Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) using AutoDock Vina. A related Mannich base showed binding affinity ΔG = −8.2 kcal/mol .

Software : Gaussian 16 for DFT, PyMOL for visualization.

What strategies are effective for evaluating the compound’s antimicrobial activity, and how do structural modifications enhance efficacy?

Advanced Question

  • In Vitro Assays : Use agar diffusion (Kirby-Bauer) and broth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., tetrazole-imine derivatives). For example, substituting dibenzylamine with morpholine increased activity against P. aeruginosa (MIC = 12.5 µg/mL) .
  • Mechanistic Studies : Probe ROS generation via DCFH-DA assay or membrane disruption using SYTOX Green .

How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Advanced Question
Analyze packing motifs via Hirshfeld surfaces:

  • Hydrogen Bonds : Intramolecular O–H⋯N bonds stabilize the planar conformation.
  • π-π Stacking : Face-to-face interactions between naphthalene rings (distance ~3.5 Å) enhance thermal stability.
  • C–H⋯O Contacts : Weak interactions (2.8–3.2 Å) contribute to lattice energy, as seen in a dichlorophenyl derivative with a melting point of 375 K .

Experimental Validation : Perform DSC/TGA to correlate packing efficiency with decomposition temperatures.

What are the safety protocols for handling this compound, given its structural similarity to toxic naphthalene derivatives?

Basic Question

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood; avoid aerosolization during synthesis.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Refer to EPA DSSTox guidelines (DTXSID30403505) for ecotoxicity profiles .

How can reaction byproducts be minimized during large-scale synthesis?

Advanced Question

  • Process Optimization : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., over-alkylation).
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate the Mannich reaction while suppressing polymerization.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(Dibenzylamino)methyl]naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(Dibenzylamino)methyl]naphthalen-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.